molecular formula C17H17FN2O3S B5793685 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide

Cat. No.: B5793685
M. Wt: 348.4 g/mol
InChI Key: LNMIAUVXTDUJNB-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide is a complex organic compound that features a benzenesulfonyl group, a fluoroanilino group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl fluoride. This can be achieved through the reaction of benzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile . The resulting benzenesulfonyl fluoride is then reacted with 4-fluoroaniline to form the N-(benzenesulfonyl)-4-fluoroaniline intermediate. Finally, this intermediate is coupled with N-cyclopropylacetamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide is unique due to its combination of a benzenesulfonyl group, a fluoroanilino group, and a cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMIAUVXTDUJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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